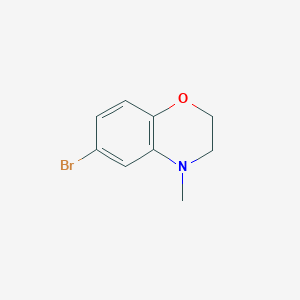

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and materials. Its molecular structure, characterized by a benzoxazine core substituted with bromo and methyl groups, allows for a variety of chemical reactions and properties.

Synthesis Analysis

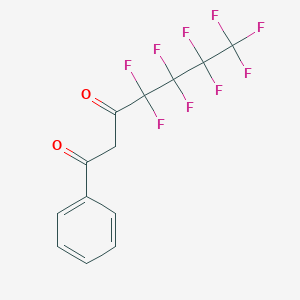

The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, closely related to 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine, can be achieved through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization starting from readily available precursors. This method shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is critical to their chemical reactivity and properties. X-ray diffraction analysis has been used to unequivocally establish the configuration around the double bond of major stereoisomers, providing insights into the molecular geometry and electronic structure (Gabriele et al., 2006).

Chemical Reactions and Properties

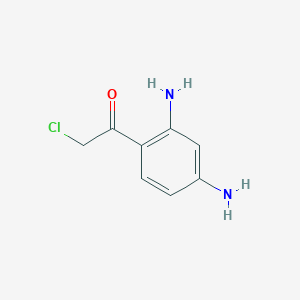

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes unique chemical reactions due to its active bromo and methyl groups. For example, it exhibits chemoselectivity towards amines, Schiff bases, and azines, involving unusual cleavage and formation of various compounds through nucleophilic attack and condensation reactions (Derbala, 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

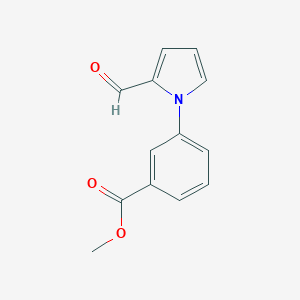

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine and its derivatives have been extensively researched for their synthesis methods and potential applications in various fields. Moustafa (2005) details the synthesis of new fused and spiro 1,4-benzoxazine derivatives, including reactions with various compounds to produce thieno-1,4-benzoxazines, pyrano-1,4-benzoxazine derivatives, and spiro compounds, indicating the chemical versatility and potential for further application development in materials science and synthetic chemistry (Moustafa, 2005).

Antimicrobial and Antitubercular Activity

Patel et al. (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives and investigated their antimicrobial activities. Their work demonstrates the potential of these compounds in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006). Additionally, Waisser et al. (2007) synthesized halogenated 1,3-benzoxazine diones, showing significant in vitro activity against mycobacterium strains, highlighting their potential in developing antitubercular drugs (Waisser et al., 2007).

Heterocyclic Transformation and Biological Activity

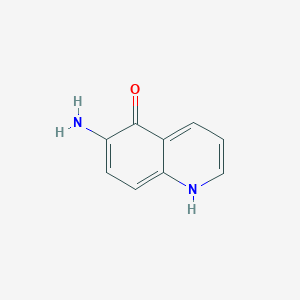

El-Hashash et al. (2016) explored the reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one towards various nucleophiles, affording quinazolinones with anticipated biological activity. This work suggests a pathway for creating compounds with potential pharmacological applications (El-Hashash, Azab, & Morsy, 2016). In addition, Rudyanto et al. (2014) synthesized 1,3-benzoxazine derivatives from eugenol, examining their biological activity through brine shrimp lethality tests, indicating potential for further study in bioactive compound development (Rudyanto et al., 2014).

Antiviral Activity and Pharmaceutical Applications

Dinakaran et al. (2003) synthesized 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, evaluating their antiviral activity and cytotoxicity. This study highlights the potential of these compounds in developing antiviral agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYXJDPNHUFKLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441769 |

Source

|

| Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

CAS RN |

188947-79-7 |

Source

|

| Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)